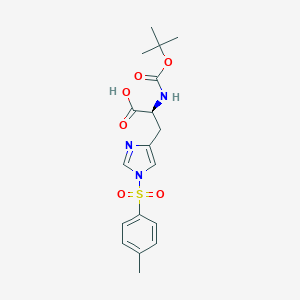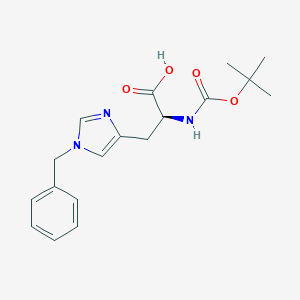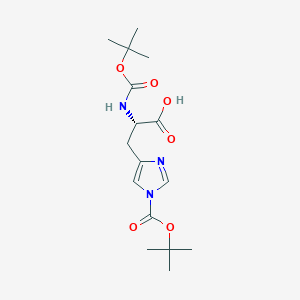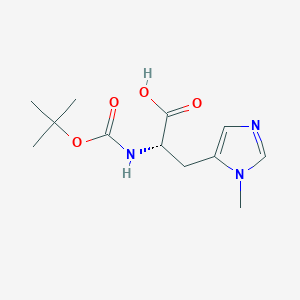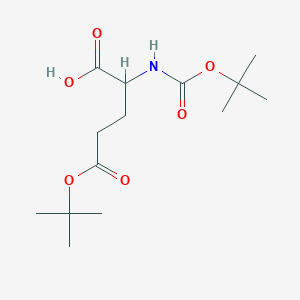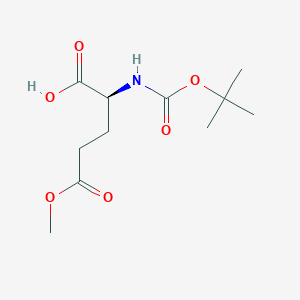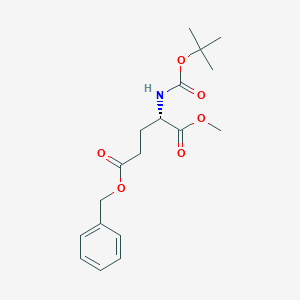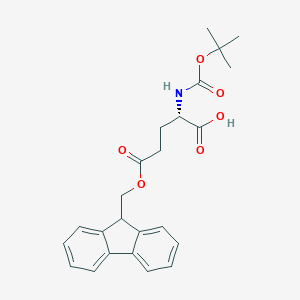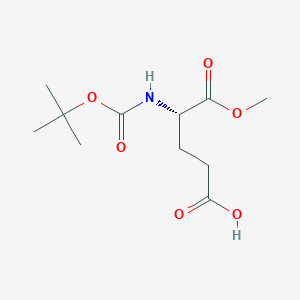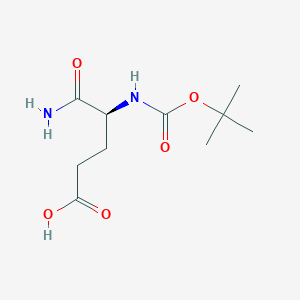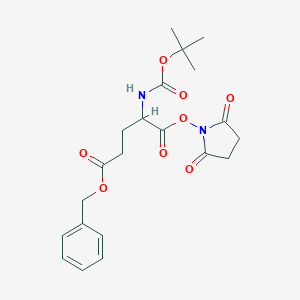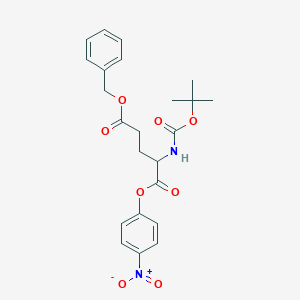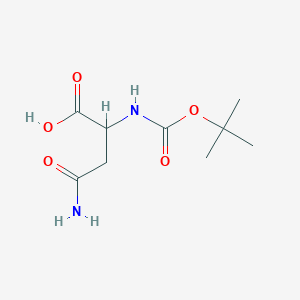
tert-Butoxycarbonylasparagine
描述
N(alpha)-t-butoxycarbonyl-L-asparagine is the N(alpha)-t-butoxycarbonyl derivative of L-asparagine
作用机制
Target of Action
Boc-Asn-OH, also known as tert-Butoxycarbonylasparagine, Boc-Asn, or Boc-L-asparagine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains where asparagine residues are to be introduced .
Mode of Action
Boc-Asn-OH interacts with its targets through a process known as Boc solid-phase peptide synthesis . In this process, the Boc group serves as a protective group for the amino group during the synthesis. The Boc group can be removed under acidic conditions, allowing the asparagine residue to be incorporated into the peptide chain .
Action Environment
The action, efficacy, and stability of Boc-Asn-OH can be influenced by various environmental factors. For instance, the Boc group’s removal requires acidic conditions . Furthermore, the overall peptide synthesis process, including the incorporation of Boc-Asn-OH, needs to be carried out under controlled conditions to prevent unwanted side reactions and ensure the correct sequence of amino acids in the resulting peptide.
属性
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884401 | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-55-2 | |
| Record name | tert-Butoxycarbonyl-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(tert-butoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-Butoxycarbonylasparagine?
A1: The molecular formula of this compound is C9H16N2O5, and its molecular weight is 232.24 g/mol.
Q2: Are there any spectroscopic data available for Boc-Asn?
A2: Yes, several studies utilize nuclear magnetic resonance (NMR) spectroscopy to characterize Boc-Asn and its derivatives. For instance, researchers have used 1H NMR to study the conformational properties of Boc-Asn-containing peptides in different solvents. [ [], [] ]
Q3: What is the primary application of Boc-Asn?
A3: Boc-Asn is primarily used as a building block in solid-phase peptide synthesis. [ [], [], [], [], [], [], [], [] ] The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino group of asparagine, enabling the controlled assembly of peptide chains.
Q4: Can you provide examples of peptides synthesized using Boc-Asn?
A4: Certainly. Boc-Asn has been utilized in the synthesis of various peptides, including:* Tuna Galanin: A neuropeptide with diverse biological activities. [ [] ]* Insulin-like growth factor I (IGF-I): A hormone involved in growth and development. [ [] ]* Vasopressin analogs: Hormones regulating water reabsorption in the kidneys. [ [], [] ]* [Ala15]-GRF(1-29)-NH2: An analog of growth hormone-releasing factor. [ [] ]* Model peptides mimicking the circumsporozoite protein of the malaria parasite Plasmodium falciparum. [ [] ]* Peptide thioesters for segment condensation reactions. [ [] ]* Peptides related to the N-glycosylation site in ovomucoid, a protein found in egg whites. [ [] ]* TNF-alpha-related peptides, including (H)-Leu-Thr-Glu-Asn-(OH). [ [] ]
Q5: How does the incorporation of Boc-Asn influence peptide conformation?
A5: Studies utilizing NMR spectroscopy and molecular dynamics simulations have investigated the conformational effects of incorporating Boc-Asn into peptides. Research suggests that the presence of Boc-Asn can influence peptide backbone conformation and intramolecular interactions. [ [], [], [], [], [], [], [] ] For example, in a study examining glycosylated asparagine-oligopeptides, the presence of Boc-Asn contributed to the formation of β-turn structures. [ [] ]
Q6: Are there any alternative protecting groups to Boc for asparagine in peptide synthesis?
A6: Yes, alternative protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) are also commonly used. A study comparing Boc and Fmoc chemistries in the synthesis of (H)-Leu-Thr-Glu-Asn-(OH) demonstrated that both approaches yielded comparable products. [ [] ]
Q7: What are the typical deprotection conditions for removing the Boc group from Boc-Asn during peptide synthesis?
A7: The Boc group is typically removed using acidic conditions, commonly employing trifluoroacetic acid (TFA) or hydrogen fluoride (HF). [ [], [], [], [] ]
Q8: Has the dehydration of Boc-Asn been observed, and what are the implications?
A9: Yes, during the synthesis of Boc-L-Asn-L-Pro-OBzl, a minor impurity was identified as Boc-beta-cyano-L-alanine-L-Pro-OBzl, resulting from the dehydration of the Asn side chain. [ [] ] This highlights the potential for side reactions during peptide synthesis, particularly under dehydrating conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



